![molecular formula C16H19ClFNO2 B3208228 ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride CAS No. 1049713-63-4](/img/structure/B3208228.png)
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Overview
Description
This compound, also known as ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride, has a molecular formula of C16H18NO2F·HCl . It is a complex organic compound that contains fluorine and chlorine atoms .
Molecular Structure Analysis
The molecular weight of this compound is 311.78 . The molecular formula indicates that it contains 16 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 nitrogen atom .Scientific Research Applications
- FMMA-HCl can serve as a linker in bioconjugation and PEGylation processes. Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer widely used in biomedical applications. PEGylation involves covalently attaching PEG to drug targets (such as peptides, proteins, or oligonucleotides) to optimize pharmacokinetic properties. FMMA-HCl, when modified with PEG, enhances drug delivery, stability, and solubility .
- FMMA-HCl can be incorporated into drug delivery systems. For instance, it can act as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of drugs, improving targeted therapy for cancer and other diseases .
- Researchers use FMMA-HCl to modify surfaces, such as nanoparticles or medical devices. By attaching FMMA-HCl derivatives, they enhance biocompatibility, reduce protein adhesion, and improve overall performance .
- FMMA-HCl plays a role in creating hydrogels for tissue engineering. Hydrogels are water-swollen, three-dimensional polymer networks. By crosslinking FMMA-HCl-containing PEGs, scientists develop hydrogels that mimic the extracellular matrix. These hydrogels can support cell growth, tissue regeneration, and wound healing .
- FMMA-HCl may find applications in genomics research. Microarray technology allows high-throughput analysis of genotyping, gene expression, and chromosome copy number variations. FMMA-HCl derivatives could be used as functional probes or linkers in microarray experiments .
- Recent research has explored soft, stretchable electronic devices that simulate touch sensations when worn on the skin. FMMA-HCl or its derivatives could potentially contribute to these wearable devices, enhancing their functionality .
Bioconjugation and PEGylation
Drug Delivery
Surface Functionalization
Tissue Engineering
Genomics and Microarray Technology
Soft, Stretchy Electronic Devices
Mechanism of Action
Target of Action
Similar compounds like methoxyamine have been found to bind to apurinic/apyrimidinic (ap) dna damage sites .
Mode of Action
The compound interacts with its targets through covalent binding. In the case of methoxyamine, it covalently binds to AP DNA damage sites . This interaction may result in changes in the DNA structure and function.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, methoxyamine inhibits base excision repair (BER), a critical pathway in DNA repair . The inhibition of this pathway may lead to an increase in DNA strand breaks and apoptosis .
Pharmacokinetics
Similar compounds like methoxyamine are soluble in polar organic solvents and water , which could impact their bioavailability.
Result of Action
The result of the compound’s action at the molecular and cellular level can be significant. For example, methoxyamine’s action can lead to an increase in DNA strand breaks and apoptosis . This agent may potentiate the anti-tumor activity of alkylating agents .
properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNATSIPLYQSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049713-63-4 | |
Record name | Benzenemethanamine, 2-[(2-fluorophenyl)methoxy]-3-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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